5-Morpholino-1H-pyrazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-morpholin-4-yl-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-6-5-7(10-9-6)11-1-3-12-4-2-11;/h5H,1-4H2,(H3,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSCBGZLHNXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735881 | |
| Record name | 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537039-13-7 | |
| Record name | 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-1H-pyrazol-3-amine hydrochloride typically involves the reaction of morpholine with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol-3-amine core. The final product is obtained by treating the intermediate with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Morpholino-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of pyrazol-3-one derivatives.
Reduction: Reduction reactions can produce amines or amides.
Substitution: Substitution reactions can result in the formation of alkylated pyrazolines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 5-Morpholino-1H-pyrazol-3-amine hydrochloride exhibits various biological activities, making it a candidate for drug development. Notably, it has shown potential in:
- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, which could be explored for developing new antibiotics.
- Anticancer Potential : Initial evaluations indicate that it may inhibit cancer cell proliferation, making it a subject of interest in oncology research.
- Kinase Inhibition : The compound has been investigated as a potential inhibitor of specific kinases, which are critical in various signaling pathways associated with cancer and other diseases.
Applications in Drug Development
The versatility of this compound extends across multiple scientific domains, particularly in drug discovery and development:
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential development of new antibiotics targeting resistant strains. |
| Anticancer Therapies | Investigation into mechanisms of action against various cancer types. |
| Kinase Inhibitors | Development as a selective kinase inhibitor for targeted therapies. |
| Heterocyclic Compound Synthesis | Used as a building block for synthesizing novel compounds with diverse biological activities. |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo compounds, including those based on this compound, exhibited significant inhibitory effects on TRKA kinase, which is implicated in certain cancers . This suggests a pathway for developing targeted cancer therapies.
- Kinase Inhibition Research : The compound has been evaluated for its ability to inhibit kinases involved in cell signaling pathways relevant to cancer progression. This includes studies on its interaction with TRK fusion-positive cancers .
- Synthetic Pathways : Various synthetic routes have been optimized to enhance yield and purity, facilitating further research into this compound's therapeutic potential .
Mechanism of Action
The mechanism by which 5-Morpholino-1H-pyrazol-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. It may also interact with receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|---|
| 5-Morpholino-1H-pyrazol-3-amine HCl | 537039-13-7 | C₇H₁₃ClN₄O | 228.66 | Morpholine, amine | 95% |
| 3-Amino-5-ethyl-1H-pyrazole HCl | 1238864-53-3 | C₅H₁₀ClN₃ | 147.61 | Ethyl, amine | ≥95% |
| 3-Amino-5-isopropyl-1H-pyrazole HCl | 1347814-85-0 | C₆H₁₂ClN₃ | 177.64 | Isopropyl, amine | ≥95% |
| 5-Methoxy-1H-pyrazol-3-amine HCl | Not Provided | C₄H₈ClN₃O | 149.58 | Methoxy, amine | ≥95% |
Key Observations :
- Morpholine vs. Alkyl/Methoxy Groups : The morpholine substituent introduces a heterocyclic oxygen, increasing polarity and hydrogen-bonding capacity compared to ethyl, isopropyl, or methoxy groups .
- Molecular Weight : The morpholine derivative has the highest molecular weight (228.66 g/mol), which may influence pharmacokinetic properties like diffusion rates .
- Solubility : Hydrochloride salts of all compounds improve aqueous solubility, but the morpholine derivative’s solubility in organic solvents (e.g., dichloromethane) is demonstrated in synthesis protocols .
Biological Activity
5-Morpholino-1H-pyrazol-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research findings.
Overview of Biological Activities
This compound belongs to the pyrazole class of compounds, which are known for their wide range of biological activities. Research indicates that pyrazoles can exhibit:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can act as potent anti-inflammatory agents. For instance, compounds similar to this compound have been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Key Findings:
- A study indicated that certain pyrazole derivatives significantly reduced LPS-induced TNF-alpha release in vitro and in vivo, suggesting their potential for treating inflammatory diseases .
- In vivo models have shown that these compounds can reduce microglial activation and astrocyte proliferation in the brain, which is critical in neuroinflammatory conditions .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives have been found to inhibit cell proliferation in several cancer cell lines.
Case Studies:
- Cell Line Studies : Compounds were evaluated against multiple cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon). The IC50 values ranged from 0.08 to 12.07 mM, indicating significant antiproliferative activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis via downregulation of Bcl-2 and upregulation of Bax, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. For example, compounds derived from the pyrazole scaffold have shown activity against both Gram-positive and Gram-negative bacteria.
Research Insights:
- Pyrazole derivatives exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains .
- The mechanism often involves targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Morpholino group | Enhances solubility and bioavailability |
| Substituents on the pyrazole ring | Modulate binding affinity to biological targets |
| Presence of halogens | Can increase potency against specific pathogens |
Q & A
How can reaction conditions be optimized for synthesizing 5-Morpholino-1H-pyrazol-3-amine hydrochloride with high purity and yield?
Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :
Optimization typically involves systematic variation of parameters such as temperature, solvent polarity, and catalyst selection. For pyrazole derivatives, cyclization steps (e.g., using morpholine as a nucleophile) often require anhydrous conditions and inert atmospheres to prevent side reactions . Intermediate purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the hydrochloride salt. Yield improvements may involve adjusting stoichiometric ratios of precursors (e.g., hydrazine derivatives and carbonyl compounds) and monitoring reaction progress via TLC or HPLC .
What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Basic Research Focus : Structural characterization.
Methodological Answer :
- NMR Spectroscopy : - and -NMR are essential for verifying the morpholine ring’s integration (e.g., δ ~3.7 ppm for N–CH protons) and pyrazole backbone resonance patterns .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt .
- FTIR : Peaks at ~1600 cm (C=N stretch) and ~3300 cm (N–H stretch) validate functional groups .
How can computational modeling aid in predicting the reactivity or pharmacological activity of 5-Morpholino-1H-pyrazol-3-amine derivatives?
Advanced Research Focus : Computational chemistry integration.
Methodological Answer :
Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites on the pyrazole ring, guiding synthetic modifications . Molecular docking (e.g., using AutoDock Vina) assesses binding affinities to biological targets (e.g., kinases or GPCRs), prioritizing derivatives for pharmacological testing . Solubility and partition coefficients (logP) are modeled via software like Schrödinger’s QikProp to optimize bioavailability .
What experimental designs are suitable for evaluating the stability of this compound under varying pH and temperature conditions?
Advanced Research Focus : Stability profiling.
Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH gradients (1–13) and elevated temperatures (40–60°C) over 72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C). Degradation pathways (e.g., hydrolysis of the morpholine ring) are inferred from spectral shifts in UV-Vis or NMR .
How should researchers resolve contradictory data in biological assays involving this compound?
Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines or enzymatic systems to rule out cell-specific artifacts .
- Orthogonal Assays : Combine enzymatic inhibition data (e.g., IC) with cellular viability assays (MTT or ATP-lite) to confirm target specificity .
- Control Standardization : Include positive controls (e.g., known kinase inhibitors) and validate solvent effects (DMSO tolerance <0.1%) .
What strategies are effective for scaling up the synthesis of this compound without compromising purity?
Advanced Research Focus : Process chemistry.
Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature and mixing ratios during cyclization .
- Crystallization Optimization : Use antisolvent addition (e.g., diethyl ether) to precipitate the hydrochloride salt with minimal impurities. Particle size analysis (via SEM) ensures consistent morphology .
How can structure-activity relationship (SAR) studies be designed for 5-Morpholino-1H-pyrazol-3-amine derivatives?
Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the pyrazole C-4 position (e.g., halogens or alkyl groups) and assess biological activity shifts .
- Pharmacophore Mapping : Use X-ray crystallography or NMR titration to identify critical hydrogen-bonding interactions between the morpholine group and target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
